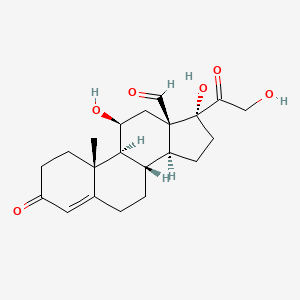

18-Oxocortisol

Beschreibung

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQWWIFROYJHCU-UKSDXMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317244 | |

| Record name | 18-Oxocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410-60-8 | |

| Record name | 18-Oxocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Oxocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Oxocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 18-Oxocortisol: A Technical Guide on its Discovery, Analysis, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 18-oxocortisol, a hybrid steroid with significant clinical implications in the diagnosis and subtyping of primary aldosteronism. Delving into its historical discovery, this document details the intricate biosynthetic pathway of this compound, highlighting the key enzymatic steps. In-depth experimental protocols for its quantification in biological matrices using state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are presented. Furthermore, this guide summarizes the quantitative data on this compound levels in various physiological and pathological conditions, providing a valuable resource for researchers and clinicians. Finally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex processes involved in this compound research.

Historical Context and Discovery

The journey to the discovery of this compound is intertwined with the broader history of steroid hormone research, particularly the quest to understand the regulation of electrolyte balance and blood pressure. In the mid-20th century, the potent mineralocorticoid aldosterone was identified, but the underlying causes of all forms of mineralocorticoid-dependent hypertension were not fully elucidated.

The story of this compound begins with the chemical synthesis of 17α-hydroxy-aldosterone in 1960, a compound that would later be identified as this compound.[1] However, its existence as a naturally occurring steroid remained unknown at the time. The first breakthrough in its biological discovery came with the isolation of a related compound, 18-hydroxycortisol, from the urine of a patient with an aldosterone-producing adenoma (APA).[1] This discovery prompted further investigation into the metabolism of cortisol and its potential conversion to other biologically active steroids.

A pivotal moment came in 1982 when Ulick and colleagues, after incubating cortisol with bullfrog interrenal gland slices, successfully identified the conversion of cortisol to this compound.[1] This experiment confirmed that this compound was a naturally occurring steroid. Subsequent research demonstrated that 11-deoxycortisol could also serve as a substrate for its synthesis.[1][2] These seminal studies laid the foundation for understanding the unique biosynthetic pathway of this "hybrid steroid," which shares structural features with both cortisol (a glucocorticoid) and aldosterone (a mineralocorticoid).[2]

Biosynthesis of this compound

The synthesis of this compound is a unique process that requires the concerted action of enzymes typically segregated in different zones of the adrenal cortex. Specifically, it necessitates both 17α-hydroxylase (CYP17A1), predominantly found in the zona fasciculata, and aldosterone synthase (CYP11B2), which is characteristic of the zona glomerulosa.[2][3]

The primary substrate for this compound synthesis is cortisol.[3] The biosynthesis is primarily regulated by Adrenocorticotropic hormone (ACTH).[3][4] While the renin-angiotensin system also plays a role, ACTH is considered the more potent physiological regulator.[4]

The following diagram illustrates the key steps in the biosynthesis of this compound from cholesterol:

Quantitative Data

The concentration of this compound in biological fluids is a key indicator of certain adrenal pathologies, most notably as a biomarker to differentiate subtypes of primary aldosteronism.[2][5][6] The following tables summarize the reported levels of this compound in plasma and urine across different patient populations.

Table 1: Plasma this compound Levels

| Patient Group | Concentration (ng/dL) | Method | Reference |

| Healthy Subjects | 0.0827 ± 0.004 nmol/L | RIA | |

| Healthy Subjects | 4.0 - 70.5 pg/mL | LC-MS/MS | [7] |

| Aldosterone-Producing Adenoma (APA) | > 6.1 ng/dL (in 84% of patients) | LC-MS/MS | [8] |

| Bilateral Hyperaldosteronism (BHA) | < 6.1 ng/dL | LC-MS/MS | [8][9] |

| APA (KCNJ5 Mutation) | Higher than other APA subtypes | - | [2] |

Table 2: Urinary this compound Excretion

| Patient Group | Excretion (µ g/24h ) | Method | Reference |

| Normal Subjects (Normal Sodium Diet) | 1.2 ± 0.9 | RIA | [10] |

| Normal Subjects (Sodium Restricted Diet) | 8.54 ± 5.08 | RIA | [10] |

| Normal Subjects | 3.26 ± 1.98 | RIA | [1][11] |

| Glucocorticoid-Suppressible Aldosteronism | 38.6 (range 25.5 - 54.6) | RIA | [1][11] |

| Aldosterone-Producing Adenoma (APA) | 11.1 - 17.3 | RIA | [1][11] |

| Idiopathic Hyperaldosteronism (IA) | 2.5 - 10.6 | RIA | [1][11] |

Experimental Protocols

Accurate quantification of this compound is crucial for its clinical application. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays such as ELISA and Radioimmunoassay (RIA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity.

4.1.1. Sample Preparation (Plasma)

-

Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-18-oxocortisol).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 377.2 -> Product ion (Q3) m/z 349.2

-

Internal Standard (d4-18-oxocortisol): Precursor ion (Q1) m/z 381.2 -> Product ion (Q3) m/z 353.2

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

The following diagram illustrates a typical LC-MS/MS workflow for this compound measurement:

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and cost-effective method for this compound measurement, though it may have lower specificity compared to LC-MS/MS.

4.2.1. Materials and Reagents

-

96-well microtiter plates.

-

This compound specific antibody (polyclonal or monoclonal).

-

This compound standard.

-

Horseradish Peroxidase (HRP) conjugated secondary antibody.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

Coating buffer, wash buffer, and assay buffer.

4.2.2. Assay Procedure

-

Coating: Coat the microtiter plate wells with the this compound specific antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

The following diagram illustrates the principle of a competitive ELISA for this compound:

Conclusion

This compound has emerged from a historical curiosity to a clinically valuable biomarker. Its unique biosynthesis, requiring enzymes from different adrenal zones, and its elevated levels in specific pathologies like aldosterone-producing adenomas, make it a focal point in endocrine hypertension research. The detailed experimental protocols provided in this guide for its quantification by LC-MS/MS and ELISA offer researchers and clinicians the necessary tools to accurately measure this steroid. The summarized quantitative data and visual representations of its biosynthetic pathway and analytical workflows further contribute to a comprehensive understanding of this compound's role in health and disease. Continued research into this hybrid steroid holds the promise of refining diagnostic algorithms for primary aldosteronism and potentially uncovering new therapeutic targets.

References

- 1. Elevated urinary excretion of this compound in glucocorticoid-suppressible aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. This compound and 18-Hydroxycortisol. Is there clinical utility of these steroids? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A journey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peripheral Plasma this compound Can Discriminate Unilateral Adenoma from Bilateral Diseases in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. academic.oup.com [academic.oup.com]

The Convergent Roles of CYP11B2 and CYP17A1 in the Biosynthesis of 18-Oxocortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Oxocortisol is a unique steroid molecule, often termed a "hybrid steroid," as its synthesis necessitates the enzymatic activities of both aldosterone synthase (CYP11B2) and 17α-hydroxylase/17,20-lyase (CYP17A1). Traditionally viewed as spatially segregated within the adrenal cortex, recent evidence points towards a more complex interplay between these enzymes, particularly in the zona glomerulosa. This technical guide provides an in-depth exploration of the biochemical pathways, enzymatic functions, and experimental methodologies used to elucidate the roles of CYP11B2 and CYP17A1 in this compound synthesis. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

The synthesis of this compound represents a fascinating intersection of the mineralocorticoid and glucocorticoid biosynthetic pathways. Its production is of significant interest in the study of primary aldosteronism and other endocrine disorders. Understanding the precise roles and interplay of CYP11B2 and CYP17A1 is crucial for developing diagnostic markers and therapeutic interventions.

CYP17A1 (17α-hydroxylase/17,20-lyase) is a key enzyme in the steroidogenic pathway, responsible for the production of glucocorticoids and sex steroids.[1][2][3] It is primarily expressed in the zona fasciculata and zona reticularis of the adrenal cortex.[1] CYP17A1 catalyzes both the 17α-hydroxylation of pregnenolone and progesterone and the subsequent 17,20-lyase reaction.[1][3]

CYP11B2 (Aldosterone Synthase) is the terminal enzyme in the aldosterone biosynthesis pathway, catalyzing the conversion of 11-deoxycorticosterone to aldosterone.[4] This enzyme is characteristically expressed in the zona glomerulosa.[5]

The synthesis of this compound requires the initial 17α-hydroxylation of a steroid precursor by CYP17A1, followed by the action of CYP11B2.[5] This has led to investigations into the cellular localization and substrate specificity of these enzymes.

Biosynthesis of this compound

The primary substrate for this compound synthesis is 11-deoxycortisol.[5] The biosynthetic pathway involves the following key steps:

-

Formation of 11-Deoxycortisol: This precursor is synthesized in cells expressing CYP17A1, which hydroxylates a C21 steroid at the 17α position.

-

Conversion to this compound by CYP11B2: 11-deoxycortisol is then metabolized by CYP11B2 through a series of oxidative reactions at the C18 position to form this compound.[5] Notably, cortisol is a poor substrate for CYP11B2 in this conversion.[5]

The traditional model of strict zonal expression of CYP17A1 and CYP11B2 presented a challenge to explaining this compound synthesis. However, recent studies have demonstrated the co-expression of CYP11B2 and CYP17A1 in a subpopulation of cells within the human adrenal zona glomerulosa .[5] This co-localization provides a direct cellular basis for the synthesis of this hybrid steroid.

Signaling Pathway for this compound Synthesis

Quantitative Data

Table 1: Enzyme Kinetics of Human CYP17A1

| Substrate | Activity | Km (µM) | Vmax (pmol/min/µg protein) | kcat (min⁻¹) | Reference |

| Progesterone | 17α-hydroxylase | 0.55 ± 0.21 | 1.19 ± 0.12 | 1.0 | [1][6] |

| Pregnenolone | 17α-hydroxylase | ~0.05* | - | 0.39 | [6] |

| 17α-Hydroxypregnenolone | 17,20-lyase | 0.56 ± 0.11 | 0.49 ± 0.03 | - | [1] |

*Calculated based on the statement that the Km for pregnenolone is approximately 11-fold lower than that for progesterone.

Table 2: Substrate Specificity of Human CYP11B2 for this compound Synthesis

| Substrate | Product | Apparent Km (µM) | Qualitative Activity | Reference |

| 11-Deoxycortisol | This compound | Not Reported | Significant Substrate | [5] |

| Cortisol | This compound | 2.6 | Poor Substrate | [7] |

Experimental Protocols

In Vitro Steroidogenesis Assay using HAC15 Cells

The human adrenocortical carcinoma cell line HAC15 is a valuable model for studying steroidogenesis as it expresses both CYP11B2 and CYP17A1 and responds to physiological stimuli.[8][9]

Protocol:

-

Cell Culture:

-

Stimulation of CYP11B2 Expression:

-

Substrate Incubation:

-

After the stimulation period, replace the medium with fresh serum-free medium containing the desired substrate (e.g., 1-10 µM 11-deoxycortisol or cortisol).

-

Incubate for a specified time course (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Quantify this compound concentration in the supernatant using a validated LC-MS/MS method (see Protocol 4.3).

-

Co-expression of CYP11B2 and CYP17A1 in COS-7 Cells

Transient transfection of non-steroidogenic cells like COS-7 with cDNAs for CYP11B2 and CYP17A1 allows for the direct study of their combined enzymatic activity.

Protocol:

-

Cell Culture:

-

Transient Transfection:

-

Prepare a transfection mixture containing plasmid DNA encoding human CYP11B2 and CYP17A1 and a suitable transfection reagent (e.g., Lipofectamine LTX).[12]

-

Follow the manufacturer's protocol for the transfection reagent. A general protocol involves diluting the DNA and the reagent in serum-free medium, allowing complexes to form, and then adding the complexes to the cells.[12]

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Enzyme Activity Assay:

-

After the transfection period, replace the medium with fresh medium containing the substrate (e.g., progesterone).

-

Incubate for a defined period (e.g., 24 hours).

-

-

Steroid Analysis:

-

Collect the supernatant and analyze for the presence of this compound and other steroid products by LC-MS/MS.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids.

Protocol:

-

Sample Preparation (from cell culture supernatant):

-

To 500 µL of cell culture supernatant, add an internal standard (e.g., ¹³C₃-18-oxocortisol).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the steroids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to separate the steroids.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Immunofluorescence Staining for CYP11B2 and CYP17A1 Co-localization

This technique allows for the visualization of the cellular and subcellular localization of both enzymes within adrenal tissue sections.

Protocol:

-

Tissue Preparation:

-

Fix fresh adrenal tissue in 4% paraformaldehyde.

-

Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

-

Cut thin sections (e.g., 5 µm) using a microtome and mount on slides.

-

-

Immunostaining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes (e.g., by heat-induced epitope retrieval in a citrate buffer).

-

Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate the sections with primary antibodies against CYP11B2 and CYP17A1 from different species (e.g., mouse anti-CYP11B2 and rabbit anti-CYP17A1) overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-mouse Alexa Fluor 594 and goat anti-rabbit Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the slides with a mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Visualizations

Logical Relationship of Key Components in this compound Synthesis

Experimental Workflow for In Vitro this compound Synthesis

Conclusion

The synthesis of this compound is a testament to the intricate and sometimes overlapping nature of steroidogenic pathways. The requirement for both CYP17A1 and CYP11B2 activities, and the emerging evidence of their co-localization, challenges the classical model of adrenal zonation. This technical guide provides a comprehensive overview of the current understanding, supported by quantitative data and detailed experimental protocols. Further research, particularly in elucidating the precise kinetic parameters of CYP11B2 with 11-deoxycortisol and the regulatory mechanisms governing the co-expression of these key enzymes, will be instrumental in advancing our knowledge of adrenal pathophysiology and developing novel diagnostic and therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

- 4. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]

- 5. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. STUDIES ON THE ORIGIN OF CIRCULATING 18-HYDROXYCORTISOL AND this compound IN NORMAL HUMAN SUBJECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matilda.science [matilda.science]

- 9. researchgate.net [researchgate.net]

- 10. Angiotensin II and III metabolism and effects on steroid production in the HAC15 human adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an Adrenocorticotropin-Responsive Human Adrenocortical Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

The Role of Adrenocorticotropic Hormone (ACTH) in the Regulation of 18-Oxocortisol Production: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the regulatory role of Adrenocorticotropic Hormone (ACTH) in the biosynthesis of 18-oxocortisol. It is intended for researchers, scientists, and drug development professionals working in endocrinology and steroidogenesis. This document details the signaling pathways, experimental methodologies, and quantitative data related to ACTH-mediated this compound production.

Introduction

This compound is a hybrid steroid hormone synthesized in the adrenal cortex, sharing structural similarities with both cortisol and aldosterone. Its production is of significant interest in the study of adrenal disorders, particularly in the differential diagnosis of primary aldosteronism. The primary physiological regulator of this compound synthesis is the Adrenocorticotropic Hormone (ACTH), a polypeptide hormone produced by the anterior pituitary gland. Understanding the mechanisms by which ACTH controls this compound production is crucial for elucidating the pathophysiology of certain adrenal conditions and for the development of targeted therapeutic interventions.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that occurs within the zona glomerulosa of the adrenal cortex. A unique feature of this pathway is the requisite co-expression of two key cytochrome P450 enzymes that are typically segregated in different zones of the adrenal cortex:

-

CYP17A1 (17α-hydroxylase/17,20-lyase): Primarily expressed in the zona fasciculata and reticularis, this enzyme is responsible for the 17α-hydroxylation of pregnenolone and progesterone, essential steps in cortisol and androgen synthesis.

-

CYP11B2 (Aldosterone Synthase): Predominantly found in the zona glomerulosa, this enzyme catalyzes the final steps of aldosterone synthesis from 11-deoxycorticosterone.

The biosynthesis of this compound from cholesterol involves the following key steps:

-

Cholesterol is converted to pregnenolone by CYP11A1 .

-

Pregnenolone is then converted to 17α-hydroxypregnenolone by CYP17A1 .

-

Subsequent enzymatic reactions, including the action of 3β-hydroxysteroid dehydrogenase (HSD3B2) and CYP21A2 (21-hydroxylase) , lead to the formation of 11-deoxycortisol.

-

Finally, CYP11B2 acts on 11-deoxycortisol to produce this compound.[1]

The co-localization of CYP17A1 and CYP11B2 in a subset of zona glomerulosa cells enables the synthesis of this hybrid steroid.[2]

ACTH Signaling Pathway in this compound Production

ACTH stimulates the production of this compound by binding to its receptor on the surface of adrenal cortical cells, initiating a downstream signaling cascade that upregulates the activity and expression of steroidogenic enzymes.[3][4]

The key steps in the ACTH signaling pathway are:

-

Receptor Binding: ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR), on the plasma membrane of adrenal zona glomerulosa cells.[5]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5]

-

PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[6]

-

Transcriptional Regulation: Activated PKA phosphorylates and activates transcription factors, such as the cAMP response element-binding protein (CREB).[6]

-

Upregulation of Steroidogenic Enzymes: Activated transcription factors enhance the expression of genes encoding key steroidogenic enzymes, including CYP11A1, CYP17A1, and CYP11B2, thereby increasing the synthesis of this compound.[6]

Quantitative Data on ACTH Regulation of this compound

The following tables summarize quantitative data from various studies on the effects of ACTH stimulation and dexamethasone suppression on this compound levels in plasma and urine.

Table 1: Plasma this compound Levels in Response to ACTH Stimulation

| Study Population | Condition | N | ACTH Dose and Administration | Baseline this compound (ng/dL) | Post-ACTH this compound (ng/dL) | Reference |

| Patients with Aldosterone-Producing Adenoma (APA) | Before ACTH | 14 | 250 µg (cosyntropin), IV | 1652.0 ± 375.9 | - | [7] |

| Patients with Aldosterone-Producing Adenoma (APA) | After ACTH | 14 | 250 µg (cosyntropin), IV | - | 3939.0 ± 476.3 | [7] |

| Patients with Idiopathic Hyperaldosteronism (IHA) | Before ACTH | 7 | 250 µg (cosyntropin), IV | 62.4 ± 12.5 | - | [7] |

| Patients with Idiopathic Hyperaldosteronism (IHA) | After ACTH | 7 | 250 µg (cosyntropin), IV | - | 474.7 ± 87.0 | [7] |

Table 2: Urinary this compound Excretion in Response to ACTH Stimulation and Dexamethasone Suppression

| Study Population | Condition | N | Treatment | Baseline this compound (µ g/24h ) | Post-Treatment this compound (µ g/24h ) | Reference |

| Normal Subjects | Dexamethasone Suppression | 5 | Dexamethasone | 1.16 ± 0.5 | 0.6 ± 0.2 | [8][9] |

| Normal Subjects | ACTH Stimulation (post-dexamethasone) | 5 | ACTH | 0.6 ± 0.2 | 3.82 ± 1.2 | [8][9] |

Experimental Protocols

ACTH Stimulation Test for this compound Measurement

This protocol is a standard method for assessing the adrenal response to ACTH, adapted for the specific measurement of this compound.

Materials:

-

Cosyntropin (synthetic ACTH)

-

Saline solution for injection

-

Blood collection tubes (e.g., EDTA tubes for plasma)

-

Centrifuge

-

Freezer (-80°C) for sample storage

Procedure:

-

Baseline Sample Collection: Draw a baseline blood sample (Time 0) into an appropriate collection tube.

-

ACTH Administration: Administer a standard dose of cosyntropin (e.g., 250 µg) intravenously.[10] The dose and route of administration may vary depending on the specific research question.

-

Post-Stimulation Sample Collection: Draw blood samples at specified time points after ACTH administration. Common time points for assessing steroid responses are 30 and 60 minutes post-injection.[11] For detailed time-course studies, more frequent sampling may be required.

-

Sample Processing: Centrifuge the blood samples to separate plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.

Materials:

-

Internal standard (e.g., deuterated this compound)

-

Organic solvents (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Plasma): a. Thaw plasma samples on ice. b. Add an internal standard to each sample. c. Perform protein precipitation by adding a solvent like acetonitrile. d. Centrifuge to pellet the precipitated proteins. e. The supernatant can be directly injected or further purified.

-

Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples): a. Condition the SPE cartridges with appropriate solvents. b. Load the supernatant from the protein precipitation step onto the cartridges. c. Wash the cartridges to remove interfering substances. d. Elute the steroids, including this compound, with an appropriate solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[7]

-

LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the steroids using a suitable liquid chromatography column and gradient. c. Detect and quantify this compound and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[7]

Mandatory Visualizations

Conclusion

The production of this compound is tightly regulated by ACTH through a well-defined signaling pathway that culminates in the increased expression and activity of key steroidogenic enzymes in the adrenal zona glomerulosa. The quantitative analysis of this compound in response to ACTH stimulation provides valuable insights into adrenal function and is a critical tool in the diagnostic workup of primary aldosteronism. The detailed experimental protocols and data presented in this guide offer a foundation for researchers and clinicians to further investigate the role of this compound in health and disease.

References

- 1. Dose-response relationships between plasma adrenocorticotropin (ACTH), cortisol, aldosterone, and 18-hydroxycorticosterone after injection of ACTH-(1-39) or human corticotropin-releasing hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adrenal steroid responses to ACTH in glucocorticoid-suppressible aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma cortisol following injection of 1-39 or 1-18 ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Measurement in Adrenal Vein Sampling as a Biomarker for Subclassifying Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. This compound: effect of dexamethasone, ACTH and sodium restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma adrenocorticotropin (ACTH) values and cortisol response to 250 and 1 microg ACTH stimulation in patients with hyperthyroidism before and after carbimazole therapy: case-control comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response relationships between plasma adrenocorticotropin (ACTH), cortisol, aldosterone, and 18-hydroxycorticosterone after injection of ACTH-(1-39) or human corticotropin-releasing hormone in man. (1988) | Wolfgang Oelkers | 81 Citations [scispace.com]

18-Oxocortisol as a weak mineralocorticoid and glucocorticoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

18-Oxocortisol is a hybrid steroid that exhibits weak agonist activity at both the mineralocorticoid (MR) and glucocorticoid (GR) receptors. Structurally similar to both aldosterone and cortisol, it is synthesized in the adrenal zona glomerulosa. While not a potent hormone, its production is notably elevated in certain pathological conditions such as primary aldosteronism, making it a subject of interest in endocrine research and as a potential biomarker. This technical guide provides a comprehensive overview of the mineralocorticoid and glucocorticoid properties of this compound, including quantitative data on its receptor binding and biological activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction

This compound is a C-18 oxygenated metabolite of cortisol, structurally resembling aldosterone with the addition of a 17α-hydroxy group.[1] Its synthesis requires the action of both aldosterone synthase (CYP11B2) and 17α-hydroxylase (CYP17A1), enzymes typically localized to the zona glomerulosa and zona fasciculata of the adrenal cortex, respectively.[1] The co-expression of these enzymes in some zona glomerulosa cells allows for the production of this compound.[1] This steroid has been shown to possess both mineralocorticoid and glucocorticoid activity, albeit significantly weaker than the primary endogenous ligands for these receptors, aldosterone and cortisol.[1][2]

The clinical relevance of this compound lies primarily in its utility as a biomarker for distinguishing subtypes of primary aldosteronism.[1] Patients with aldosterone-producing adenomas (APAs), particularly those with KCNJ5 mutations, exhibit significantly higher levels of this compound compared to individuals with idiopathic bilateral hyperaldosteronism.[1] Despite its weak intrinsic activity, understanding the biological effects of this compound is crucial for elucidating its potential role in the pathophysiology of hypertension and other endocrine disorders.

Quantitative Data on Biological Activity

The mineralocorticoid and glucocorticoid activities of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative perspective against potent, reference agonists.

Table 1: Mineralocorticoid Activity of this compound

| Assay Type | Parameter | This compound Activity (% of Aldosterone) | Reference |

| Receptor Binding (Rat Kidney Homogenates) | Relative Binding Affinity | 1.7% | [1] |

| Receptor Binding (Rat Kidney Slices) | Displacement Activity | 8.1% | [1][3] |

| In Vivo Bioassay (Adrenalectomized Rat) | In Vivo Potency | 0.6% - 1.3% | [1][2][3] |

Table 2: Glucocorticoid Activity of this compound

| Assay Type | Parameter | This compound Activity (% of Dexamethasone) | This compound Activity (% of Cortisol) | Reference |

| Receptor Binding (Renal Cytosol) | Relative Binding Affinity | 0.2% | - | [3] |

| In Vitro Bioassay (Hepatoma Cell Line - HTC) | Tyrosine Aminotransferase Induction | 1.06% | 3.8% | [1][3] |

| In Vitro Bioassay (Fibroblast L-929) | Inhibition of Cell Growth | - | 4% | [3] |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with the mineralocorticoid and glucocorticoid receptors, which are ligand-activated transcription factors.

Mineralocorticoid Receptor (MR) Signaling Pathway

Upon binding to the MR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[4] The activated receptor-ligand complex then translocates to the nucleus, where it homodimerizes and binds to hormone response elements (HREs) on the DNA.[5] This interaction recruits co-activator proteins and the transcriptional machinery, leading to the transcription of target genes involved in sodium and potassium balance.[5]

References

- 1. Effects of mineralocorticoids on Na+ and K+ excretion in the adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Relationship between mineralocorticoids and renal Na+-K+-ATPase: sodium reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological and pathological functions of 18-Oxocortisol

An In-depth Technical Guide on the Physiological and Pathological Functions of 18-Oxocortisol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hybrid steroid that possesses both weak mineralocorticoid and glucocorticoid properties.[1] Synthesized in the adrenal zona glomerulosa, its production is dependent on the enzymes CYP11B2 (aldosterone synthase) and CYP17A1 (17α-hydroxylase).[1][2] Physiologically, this compound is present in low concentrations and its secretion is regulated by both the renin-angiotensin system and adrenocorticotropic hormone (ACTH).[1] Pathologically, its clinical utility lies primarily in its role as a biomarker for primary aldosteronism.[3] Elevated levels of this compound are particularly indicative of aldosterone-producing adenomas (APAs), especially those with KCNJ5 mutations, and can help differentiate them from bilateral idiopathic hyperaldosteronism (IHA).[1][4] This technical guide provides a comprehensive overview of the synthesis, regulation, biological activities, and clinical significance of this compound, along with detailed experimental protocols for its study.

Introduction

The pursuit of understanding the pathophysiology of low-renin hypertension led to the discovery of this compound.[1] While its direct contribution to hypertension is limited by its weak biological activity, its measurement has become a valuable tool in the differential diagnosis of primary aldosteronism, a common cause of secondary hypertension.[5][6] This document serves as a technical resource for researchers and drug development professionals, offering in-depth information on the physiological and pathological roles of this compound.

Physiological Functions

Biosynthesis and Regulation

This compound is synthesized in the zona glomerulosa of the adrenal cortex.[1] Its production requires the enzymatic activities of both CYP17A1, which is typically expressed in the zona fasciculata, and CYP11B2, which is characteristic of the zona glomerulosa.[1][7] This unique requirement has led to it being termed a "hybrid steroid."[8] The primary substrate for its synthesis is 11-deoxycortisol.[7]

The regulation of this compound secretion is multifactorial:

-

Adrenocorticotropic Hormone (ACTH): ACTH stimulates the production of this compound.[1][9]

-

Renin-Angiotensin System: Stimulation of the renin-angiotensin system, for instance through sodium depletion, also increases this compound excretion.[1]

Biological Activity

This compound exhibits both mineralocorticoid and glucocorticoid activity, although it is significantly less potent than aldosterone and cortisol, respectively.

-

Mineralocorticoid Activity: Its mineralocorticoid potency is estimated to be about 0.6% to 1.3% of that of aldosterone.[5] It acts as a mineralocorticoid agonist, promoting sodium retention and potassium excretion.[10]

-

Glucocorticoid Activity: Its glucocorticoid activity is approximately 3.8% that of cortisol.[1]

Pathological Functions

The primary pathological significance of this compound is its role as a biomarker in primary aldosteronism.

Primary Aldosteronism

Patients with primary aldosteronism, particularly those with aldosterone-producing adenomas (APAs), exhibit significantly elevated levels of this compound compared to healthy individuals or patients with essential hypertension.[4] In contrast, patients with bilateral idiopathic hyperaldosteronism (IHA) generally have normal or only slightly elevated levels.[11]

Differentiating Subtypes of Primary Aldosteronism

Measurement of this compound is a valuable tool for the differential diagnosis of primary aldosteronism subtypes:

-

APA vs. IHA: Higher levels of this compound are strongly suggestive of an APA.[4]

-

KCNJ5 Mutations: APAs with somatic mutations in the KCNJ5 gene are associated with particularly high concentrations of this compound.[8][12]

Data Presentation

Table 1: Biological Activity of this compound

| Activity Type | Comparison Steroid | Relative Potency of this compound | Reference(s) |

| Mineralocorticoid | Aldosterone | 0.6% - 1.3% | [5] |

| Glucocorticoid | Cortisol | 3.8% | [1] |

| Glucocorticoid | Dexamethasone | 1.06% | [1] |

Table 2: Plasma/Serum this compound Levels in Different Conditions

| Condition | Mean ± SD/SEM or Range (ng/dL) | Reference(s) |

| Healthy Subjects | 0.0827 ± 0.004 nmol/L | [9] |

| Aldosterone-Producing Adenoma (APA) | 0.63 ± 0.09 ng/dL | [5] |

| Bilateral Idiopathic Hyperaldosteronism (IHA) | 0.050 ± 0.004 ng/dL | [5] |

| APA with KCNJ5 mutation | 28.4 ± 5.6 ng/dL | [8][13] |

| APA without KCNJ5 mutation | 3.0 ± 0.9 ng/dL | [8][13] |

Table 3: Urinary this compound Excretion in Different Conditions

| Condition | Mean ± SD (µ g/24h ) | Reference(s) |

| Normal Subjects | 1.2 ± 0.9 | [14] |

| Low-Renin Essential Hypertension | 0.7 ± 0.5 | [14] |

| Normal-Renin Essential Hypertension | 0.7 ± 0.7 | [14] |

| Glucocorticoid-Suppressible Aldosteronism | 38.6 (range 25.5 to 54.6) | [15] |

Experimental Protocols

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in plasma and urine.

Sample Preparation (Plasma):

-

To 500 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Perform solid-phase extraction (SPE) to purify the steroids.

-

Elute the steroids from the SPE column.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[16]

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid and methanol or acetonitrile.

-

Flow Rate: Adjusted for optimal separation.[17]

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for this compound and its internal standard.[17]

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying this compound.

Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight.

-

Washing: Wash the plate to remove unbound antibody.

-

Blocking: Add a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add standards and samples to the wells and incubate.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add a biotinylated detection antibody and incubate.

-

Washing: Wash the plate.

-

Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., HRP) and incubate.

-

Washing: Wash the plate.

-

Substrate: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stop Solution: Add a stop solution to terminate the reaction.

-

Reading: Read the absorbance at the appropriate wavelength using a microplate reader.[18][19][20]

In Vivo Bioassay for Mineralocorticoid Activity (Adrenalectomized Rat Model)

This bioassay assesses the sodium-retaining and potassium-excreting effects of this compound.

Protocol:

-

Use adrenalectomized male rats to eliminate endogenous steroid production.

-

Administer this compound or a reference mineralocorticoid (e.g., aldosterone) to the rats.

-

Collect urine over a specified period (e.g., 4-6 hours).

-

Measure urinary sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

-

Calculate the Na+/K+ ratio to determine the mineralocorticoid activity. A decrease in the Na+/K+ ratio indicates mineralocorticoid activity.[1][21]

In Vitro Bioassay for Glucocorticoid Activity (Hepatoma Cell Line)

This assay measures the ability of this compound to induce a glucocorticoid-responsive enzyme.

Protocol:

-

Culture a suitable hepatoma cell line (e.g., HTC cells) that expresses the glucocorticoid receptor.

-

Treat the cells with varying concentrations of this compound or a reference glucocorticoid (e.g., dexamethasone or cortisol).

-

After an incubation period, lyse the cells.

-

Measure the activity of a glucocorticoid-inducible enzyme, such as tyrosine aminotransferase (TAT), in the cell lysates using a spectrophotometric assay.

-

An increase in TAT activity indicates glucocorticoid activity.[1]

Visualizations

Caption: Biosynthesis pathway of this compound.

Caption: Diagnostic workflow for Primary Aldosteronism.

Conclusion

This compound, while a weak steroid hormone, plays a crucial role in the diagnostic workup of primary aldosteronism. Its unique synthesis pathway and differential expression in the subtypes of this condition make it an invaluable biomarker. Further research into its regulation and potential paracrine functions may reveal additional physiological and pathological roles. The methodologies outlined in this guide provide a foundation for continued investigation into this interesting and clinically relevant steroid.

References

- 1. Receptor binding and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DIAGNOSIS OF ENDOCRINE DISEASE: this compound and 18-hydroxycortisol: is there clinical utility of these steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peripheral Plasma this compound Can Discriminate Unilateral Adenoma from Bilateral Diseases in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Measurement in Adrenal Vein Sampling as a Biomarker for Subclassifying Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Synthesis in Aldosterone-Producing Adrenocortical Adenoma and Significance of KCNJ5 Mutation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hyper.ahajournals.org [hyper.ahajournals.org]

- 10. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and 18-Hydroxycortisol. Is there clinical utility of these steroids? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cardiovascular and metabolic characters of KCNJ5 somatic mutations in primary aldosteronism [frontiersin.org]

- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Elevated urinary excretion of this compound in glucocorticoid-suppressible aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. endocrine-abstracts.org [endocrine-abstracts.org]

- 18. mabtech.com [mabtech.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. This compound, a naturally occurring mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Oxocortisol in the Pathophysiology of Primary Aldosteronism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary aldosteronism (PA) is the most common cause of secondary hypertension, characterized by the autonomous production of aldosterone. While aldosterone is the principal mineralocorticoid implicated in the pathophysiology of PA, other hybrid steroids, such as 18-oxocortisol, have emerged as crucial players. This technical guide provides a comprehensive overview of the role of this compound in the pathophysiology of primary aldosteronism, its biosynthesis, diagnostic utility, and potential involvement in cardiovascular remodeling. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of endocrine hypertension and cardiovascular disease.

Introduction to this compound

This compound is a "hybrid steroid" that possesses structural features of both cortisol and aldosterone[1]. It is a derivative of cortisol, produced by the action of aldosterone synthase (CYP11B2)[2]. While present in very low concentrations in healthy individuals, its levels are significantly elevated in certain subtypes of primary aldosteronism, making it a valuable biomarker[3][4]. The biological activity of this compound is that of a weak mineralocorticoid and glucocorticoid, capable of binding to both mineralocorticoid (MR) and glucocorticoid (GR) receptors[5][6][7].

Biosynthesis of this compound

The synthesis of this compound is unique as it requires the enzymatic machinery of both the zona fasciculata and zona glomerulosa of the adrenal cortex. The biosynthesis primarily involves two key cytochrome P450 enzymes: 17α-hydroxylase (CYP17A1) and aldosterone synthase (CYP11B2)[7][8].

The pathway is as follows:

-

Cholesterol is the initial precursor for all steroid hormones.

-

In the zona fasciculata, cholesterol is converted to pregnenolone and then to 17α-hydroxypregnenolone by CYP17A1.

-

Subsequent enzymatic reactions lead to the formation of cortisol .

-

Cortisol can then be acted upon by aldosterone synthase (CYP11B2) , which is primarily expressed in the zona glomerulosa, to produce this compound[8]. This suggests that either cortisol from the zona fasciculata diffuses to the zona glomerulosa or that there is co-expression of CYP17A1 and CYP11B2 in the same cells, particularly in aldosterone-producing adenomas (APAs)[7][8].

Figure 1. Simplified steroid biosynthesis pathway highlighting the formation of this compound from cortisol via the action of CYP11B2.

Pathophysiological Role in Primary Aldosteronism

The clinical significance of this compound lies in its differential production across the subtypes of primary aldosteronism.

Differentiating Aldosterone-Producing Adenoma (APA) from Idiopathic Hyperaldosteronism (IHA)

Numerous studies have demonstrated that plasma and urinary levels of this compound are significantly higher in patients with APAs compared to those with IHA or essential hypertension[2][9]. This difference is attributed to the high expression of CYP11B2 within the adenoma tissue.

Association with KCNJ5 Mutations

Somatic mutations in the potassium channel gene KCNJ5 are the most common genetic alteration in APAs. Notably, APAs harboring KCNJ5 mutations are associated with significantly higher levels of this compound compared to wild-type APAs[4][7]. This suggests a potential link between the underlying genetic driver of the adenoma and its specific steroidogenic profile.

Diagnostic Utility

The measurement of this compound has emerged as a valuable tool in the diagnostic workup of primary aldosteronism.

A Biomarker for Subtype Classification

The pronounced difference in this compound levels between APA and IHA makes it a promising biomarker for the non-invasive subtyping of PA[2][9]. This could potentially reduce the reliance on adrenal venous sampling (AVS), an invasive and technically demanding procedure, in some patients.

Quantitative Data on this compound Levels

The following table summarizes representative data on this compound levels in different patient populations. It is important to note that absolute values can vary between studies due to different analytical methods.

| Patient Group | Plasma this compound (ng/dL) | Urinary this compound (µ g/24h ) | Reference(s) |

| Healthy Controls | < 1.0 | < 1.0 | [9] |

| Essential Hypertension | < 1.5 | < 2.0 | [9] |

| Idiopathic Hyperaldosteronism (IHA) | 1.0 - 4.0 | 1.0 - 5.0 | [2][9] |

| Aldosterone-Producing Adenoma (APA) | > 4.0 (often >10) | > 5.0 (often >20) | [2][9] |

| APA with KCNJ5 mutation | Significantly higher than wild-type | Significantly higher than wild-type | [4][7] |

Role in Cardiovascular Remodeling

While the direct effects of this compound on cardiovascular remodeling are not as extensively studied as those of aldosterone, its mineralocorticoid activity suggests a contributory role. Primary aldosteronism is associated with an increased risk of cardiovascular complications, including left ventricular hypertrophy, myocardial fibrosis, and endothelial dysfunction, independent of blood pressure levels[10][11][12].

Signaling Pathways

As a weak agonist of the mineralocorticoid and glucocorticoid receptors, this compound can activate downstream signaling pathways that promote cardiovascular damage.

Figure 2. Proposed signaling pathway of this compound via mineralocorticoid and glucocorticoid receptors, leading to adverse cellular effects.

Activation of these receptors can lead to:

-

Increased expression of pro-fibrotic genes: such as collagen type I and III, contributing to myocardial fibrosis[11].

-

Promotion of inflammation: through the upregulation of inflammatory cytokines.

-

Endothelial dysfunction: by reducing the bioavailability of nitric oxide and increasing oxidative stress[12][13].

Experimental Protocols

The accurate measurement of this compound is critical for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.

Measurement of this compound by LC-MS/MS

Figure 3. General workflow for the measurement of this compound using LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Plasma or urine samples are spiked with a stable isotope-labeled internal standard (e.g., d4-18-oxocortisol).

-

Solid-phase extraction (SPE) is performed to remove interfering substances and concentrate the analyte.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 or similar reversed-phase column is typically used to separate this compound from other steroids based on their polarity.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) in positive mode is commonly used.

-

Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and its internal standard.

-

Key Parameters for LC-MS/MS Method:

| Parameter | Typical Value/Condition |

| LC Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid or ammonium formate |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific to this compound (e.g., m/z 377.2 -> 349.2) and internal standard |

| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL range |

Future Directions and Drug Development

The growing understanding of this compound's role in primary aldosteronism opens up new avenues for research and therapeutic development.

-

Refining Diagnostic Algorithms: Further studies are needed to establish definitive cut-off values for this compound to improve the non-invasive subtyping of PA.

-

Investigating Direct Cardiovascular Effects: Research focusing on the direct effects of this compound on cardiomyocytes, endothelial cells, and vascular smooth muscle cells will elucidate its specific contribution to cardiovascular remodeling.

-

Therapeutic Targeting: While current treatments for PA focus on blocking the mineralocorticoid receptor or surgical removal of adenomas, a deeper understanding of the regulation of this compound synthesis could potentially lead to novel therapeutic strategies.

Conclusion

This compound is a key hybrid steroid in the pathophysiology of primary aldosteronism. Its elevated levels, particularly in patients with aldosterone-producing adenomas, underscore its importance as a diagnostic biomarker. The weak mineralocorticoid and glucocorticoid activities of this compound suggest its potential contribution to the cardiovascular complications associated with primary aldosteronism. Continued research into the biology and clinical utility of this compound will undoubtedly enhance our ability to diagnose and manage this common form of endocrine hypertension.

References

- 1. Frontiers | Myocardial fibrosis in primary aldosteronism [frontiersin.org]

- 2. This compound measurement in adrenal vein sampling as a biomarker for subclassifying primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Critical Role for Vascular Smooth Muscle in Acute Glucocorticoid-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A journey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a naturally occurring mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor binding and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and 18-Hydroxycortisol. Is there clinical utility of these steroids? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Frontiers | CMR-Verified Myocardial Fibrosis Is Associated With Subclinical Diastolic Dysfunction in Primary Aldosteronism Patients [frontiersin.org]

- 11. ec.bioscientifica.com [ec.bioscientifica.com]

- 12. Endothelial Dysfunction in Primary Aldosteronism [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Molecular Mechanisms of 18-Oxocortisol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of 18-oxocortisol, a hybrid steroid implicated in certain forms of hypertension and primary aldosteronism. This document details its biosynthesis, interaction with corticosteroid receptors, and downstream effects, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways through detailed diagrams.

Introduction

This compound (18-oxoF) is a C-18 oxygenated derivative of cortisol, structurally similar to aldosterone but with a 17α-hydroxy group characteristic of cortisol.[1][2] Initially identified in the urine of patients with primary aldosteronism, its role as a weak mineralocorticoid and glucocorticoid agonist has drawn significant interest in the study of endocrine hypertension.[3][4] This guide synthesizes the current understanding of this compound's molecular pharmacology, providing a comprehensive resource for researchers in the field.

Biosynthesis and Metabolism

The synthesis of this compound is a unique process that requires the enzymatic machinery of both the zona glomerulosa and zona fasciculata of the adrenal cortex.[5][6] Cortisol, produced in the zona fasciculata, serves as the primary substrate.[5][7]

The key enzyme responsible for the conversion of cortisol to this compound is aldosterone synthase (CYP11B2) , which is primarily expressed in the zona glomerulosa.[7][8] The synthesis pathway involves the 18-hydroxylation of cortisol to form 18-hydroxycortisol, which is then further oxidized to this compound.[9][10] While 11β-hydroxylase (CYP11B1) from the zona fasciculata can also produce 18-hydroxycortisol from cortisol, only CYP11B2 can catalyze the final oxidation step to this compound.[7][8] The co-expression of CYP11B2 and 17α-hydroxylase (CYP17A1) in the same cells, a phenomenon observed in aldosterone-producing adenomas, is a critical factor for significant this compound production.[1][2][11]

The regulation of this compound synthesis is primarily under the control of adrenocorticotropic hormone (ACTH) .[12] The renin-angiotensin system also plays a role, as sodium restriction has been shown to increase its excretion.[12]

Metabolically, this compound is primarily converted in the liver to 3α,5β-tetrahydro-18-oxocortisol and then conjugated with glucuronic acid for urinary excretion.[1]

Visualizing the Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound from cholesterol.

Molecular Action: Receptor Binding and Activation

This compound exerts its biological effects by binding to and activating both the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). However, its affinity and potency for these receptors are significantly lower than those of their primary ligands, aldosterone and cortisol, respectively.[1][3]

Quantitative Data on Receptor Binding and Biological Activity

The following tables summarize the key quantitative data regarding the interaction of this compound with corticosteroid receptors and its resulting biological activity.

| Ligand | Receptor | Relative Binding Affinity (%) | Reference Compound | Source |

| This compound | Mineralocorticoid Receptor (MR) | 8.1 | Aldosterone | [3][13] |

| This compound | Glucocorticoid Receptor (GR) | 0.2 | Dexamethasone | [3][13] |

| This compound | Glucocorticoid Receptor (GR) | 3.8 | Cortisol | [1][3] |

| 18-Hydroxycortisol | Mineralocorticoid Receptor (MR) | 0.13 | Aldosterone | [14][15] |

| 18-Hydroxycortisol | Glucocorticoid Receptor (GR) | 0.1 | Dexamethasone | [14][15] |

| Compound | Bioassay | Relative Potency (%) | Reference Compound | Source |

| This compound | Mineralocorticoid Activity (adrenalectomized rat) | 0.6 | Aldosterone | [3][13] |

| This compound | Glucocorticoid Activity (Tyrosine aminotransferase induction in HTC cells) | 3.1 | Cortisol | [3] |

| This compound | Glucocorticoid Activity (Inhibition of fibroblast L-929 growth) | 4.0 | Cortisol | [3] |

| 18-Hydroxycortisol | Mineralocorticoid Activity | Undetectable | - | [14][15] |

| 18-Hydroxycortisol | Glucocorticoid Activity (Tyrosine aminotransferase induction in HTC cells) | Minimal | - | [14] |

Signaling Pathway

Upon binding to the MR or GR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific hormone response elements (HREs) on the DNA. This interaction modulates the transcription of target genes, ultimately leading to the physiological effects associated with mineralocorticoid and glucocorticoid action, such as regulation of sodium and potassium balance and metabolic effects.

Visualizing the Signaling Pathway

Caption: Intracellular signaling pathway of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the molecular actions of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to mineralocorticoid and glucocorticoid receptors.

General Protocol:

-

Preparation of Cytosol: Rat kidney or other target tissues are homogenized in a buffer solution and centrifuged to obtain a cytosol fraction rich in steroid receptors.

-

Competitive Binding Assay:

-

A constant amount of radiolabeled ligand (e.g., [³H]aldosterone for MR, [³H]dexamethasone for GR) is incubated with the cytosol preparation.

-

Increasing concentrations of unlabeled competitor (this compound, aldosterone, cortisol, or dexamethasone) are added to the incubation mixtures.

-

To differentiate between MR and GR binding, a specific GR antagonist (e.g., RU-26988) can be included in parallel experiments.[14]

-

-

Separation of Bound and Free Ligand: The receptor-bound radiolabeled ligand is separated from the free radiolabeled ligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of this compound) x 100%.

In Vitro Bioassays for Glucocorticoid Activity

Objective: To assess the glucocorticoid potency of this compound.

A. Tyrosine Aminotransferase (TAT) Induction Assay in HTC Cells:

-

Cell Culture: Hepatoma tissue culture (HTC) cells are maintained in appropriate culture medium.

-

Treatment: Cells are treated with varying concentrations of this compound or a reference glucocorticoid (e.g., cortisol).

-

Cell Lysis and Enzyme Assay: After a defined incubation period, cells are lysed, and the activity of TAT in the cell lysate is measured spectrophotometrically.

-

Data Analysis: The dose-response curve for TAT induction is plotted, and the effective concentration that produces 50% of the maximal response (EC50) is calculated to determine relative potency.[3]

B. Fibroblast Growth Inhibition Assay:

-

Cell Culture: L-929 fibroblast cells are seeded in multi-well plates.

-

Treatment: Cells are exposed to different concentrations of this compound or a reference glucocorticoid.

-

Assessment of Cell Proliferation: Cell growth inhibition is measured using methods such as crystal violet staining, MTT assay, or direct cell counting.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined to evaluate its glucocorticoid potency.[3]

In Vivo Bioassay for Mineralocorticoid Activity

Objective: To determine the mineralocorticoid (sodium-retaining and kaliuretic) activity of this compound.

General Protocol (Adrenalectomized Rat Model):

-

Animal Model: Male rats are adrenalectomized to remove endogenous sources of mineralocorticoids.

-

Treatment: The adrenalectomized rats are administered with this compound, aldosterone (positive control), or vehicle (negative control).

-

Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specific period (e.g., 4-6 hours).

-

Electrolyte Measurement: Urinary concentrations of sodium (Na+) and potassium (K+) are measured using a flame photometer or ion-selective electrodes.

-

Data Analysis: The urinary Na+/K+ ratio is calculated. A decrease in this ratio indicates mineralocorticoid activity. The potency of this compound is determined by comparing its effect on the Na+/K+ ratio to that of aldosterone.[3][4]

Visualizing the Experimental Workflow

Caption: A generalized workflow for the characterization of this compound.

Clinical Significance and Future Directions

Elevated levels of this compound are a hallmark of certain adrenal disorders, particularly aldosterone-producing adenomas (APAs) and familial hyperaldosteronism type I.[1][5] Its measurement in plasma and urine can serve as a biomarker to differentiate subtypes of primary aldosteronism.[1][16][17][18] Patients with APAs harboring mutations in the KCNJ5 gene tend to have significantly higher levels of this compound.[1][2]

While this compound is a weak agonist, its elevated concentrations in pathological states may contribute to the clinical manifestations of mineralocorticoid excess, including hypertension and hypokalemia.[5]

Future research should focus on elucidating the precise downstream signaling pathways activated by this compound and its potential role in the pathophysiology of cardiovascular and renal complications associated with primary aldosteronism. Further development of highly sensitive and specific assays for this compound will be crucial for its clinical utility as a diagnostic and prognostic biomarker.

References

- 1. This compound: A Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A journey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor binding and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a naturally occurring mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and 18-Hydroxycortisol. Is there clinical utility of these steroids? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DIAGNOSIS OF ENDOCRINE DISEASE: this compound and 18-hydroxycortisol: is there clinical utility of these steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the origin of circulating 18-hydroxycortisol and this compound in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of this compound by aldosterone-producing adrenal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 18-hydroxycortisol and this compound in bovine adrenal zona glomerulosa mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Receptor binding and biological activity of 18-hydroxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Measurement of peripheral plasma this compound can discriminate unilateral adenoma from bilateral diseases in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Oxocortisol Signaling Pathways: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Oxocortisol is a hybrid steroid hormone synthesized primarily in the adrenal zona glomerulosa. Its production is notably elevated in certain pathological conditions, such as primary aldosteronism, particularly in patients with aldosterone-producing adenomas (APAs) and familial hyperaldosteronism type I.[1][2] While not as potent as the principal mineralocorticoid, aldosterone, or the primary glucocorticoid, cortisol, this compound exerts biological effects through both the mineralocorticoid (MR) and glucocorticoid (GR) receptors. This dual activity, albeit weak, implicates it in the pathophysiology of hypertension and other endocrine disorders. This document provides a comprehensive technical overview of the known signaling pathways of this compound, including its interaction with target receptors, downstream effects on gene expression, and detailed experimental protocols for its study.

Biosynthesis and Regulation

The synthesis of this compound is a unique process requiring the enzymatic machinery of both the zona glomerulosa and zona fasciculata of the adrenal cortex. Specifically, the synthesis necessitates the activities of both aldosterone synthase (CYP11B2), typically found in the zona glomerulosa, and 17α-hydroxylase (CYP17A1), which is characteristic of the zona fasciculata.[1][2][3] Cortisol serves as the primary substrate for its production.[2] The regulation of this compound secretion is multifactorial, with adrenocorticotropic hormone (ACTH) being a major stimulator and the renin-angiotensin system also playing a role.[1]

Interaction with Nuclear Receptors

This compound functions as a weak agonist for both the mineralocorticoid and glucocorticoid receptors. Its biological activity is significantly lower than that of the primary ligands for these receptors.

Data Presentation: Receptor Binding and Potency

The following tables summarize the quantitative data on the binding affinity and biological potency of this compound relative to aldosterone and cortisol.

| Parameter | Receptor | This compound Value | Reference Ligand | Reference Ligand Value | Source |

| Relative Binding Affinity | Mineralocorticoid Receptor (Rat Kidney Cytosol) | 8.1% | Aldosterone | 100% | [4] |

| Glucocorticoid Receptor (Rat Kidney Cytosol) | 0.2% | Dexamethasone | 100% | [4] | |

| In Vivo Mineralocorticoid Potency | Adrenalectomized Rat Bioassay | 0.6% | Aldosterone | 100% | [4] |

| In Vitro Glucocorticoid Potency | HTC Cell Tyrosine Aminotransferase Induction | 3.1% | Cortisol | 100% | [4] |

| L-929 Fibroblast Growth Inhibition | 4.0% | Cortisol | 100% | [4] |

Signaling Pathways

Upon binding of this compound to its receptors, a cascade of intracellular events is initiated, culminating in the modulation of target gene expression.

Mineralocorticoid Receptor (MR) Signaling Pathway